3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one
Description
3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one is a structurally complex small molecule featuring a pyrimidine core substituted with a 4-methoxyphenylamino group, a methyl group at position 6, and a piperazine ring linked to a cyclohexyl-propanone moiety. The piperazine moiety may enhance solubility and bioavailability, while the cyclohexyl group could influence lipophilicity and membrane permeability . Structural determination of such compounds often relies on X-ray crystallography using programs like SHELX, which is widely employed for small-molecule refinement .
Properties
IUPAC Name |
3-cyclohexyl-1-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O2/c1-19-18-23(27-21-9-11-22(32-2)12-10-21)28-25(26-19)30-16-14-29(15-17-30)24(31)13-8-20-6-4-3-5-7-20/h9-12,18,20H,3-8,13-17H2,1-2H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQUIYSNUQDTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)CCC3CCCCC3)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the Pyrimidine Ring: This step involves the condensation of a suitable aldehyde or ketone with a guanidine derivative.
Attachment of the Methoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction.
Formation of the Cyclohexyl Group: This step involves the alkylation of a suitable cyclohexane derivative.
Final Coupling: The final step involves coupling the intermediate products under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Reactivity of the Piperazine Ring
The piperazine ring undergoes alkylation, acylation, and nucleophilic substitution.
Pyrimidine Ring Modifications
The 6-methylpyrimidin-2-yl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement.
Methoxyphenyl Group Transformations
The 4-methoxyphenylamino group undergoes demethylation, halogenation, and coupling reactions.
Cyclohexyl and Propan-1-one Motif Reactivity
The cyclohexyl group is susceptible to oxidation, while the ketone undergoes condensation and reduction.
Stability Under Physiological Conditions
The compound’s stability in aqueous media (pH 1.2–6.8) was inferred from structurally related pyrimidine-piperazine hybrids . Hydrolysis of the ketone or pyrimidine ring is negligible under physiological conditions, suggesting suitability for in vivo applications.
Case Study: Selective Functionalization
A patent describes a structurally analogous compound where the pyrimidine ring was selectively brominated at C5 using NBS, leaving the piperazine and methoxyphenyl groups intact. This selectivity arises from the electron-withdrawing effect of the adjacent amino group, directing substitution to the para position.
Scientific Research Applications
The compound 3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one is of significant interest in medicinal chemistry due to its potential applications in various therapeutic areas. This article explores its scientific research applications, including pharmacological properties, synthesis methods, and case studies.
Anticancer Activity
Research indicates that derivatives of pyrimidine and piperazine compounds exhibit anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast and prostate cancer models. Studies have shown that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antidepressant Effects
The piperazine moiety is known for its antidepressant activity. Preliminary studies suggest that this compound may enhance serotonergic neurotransmission, potentially offering a new avenue for treating depression. The mechanism involves modulation of serotonin receptors, which is crucial for mood regulation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of bacterial strains. In vitro assays have revealed its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.
Neuroprotective Effects
Research has highlighted the neuroprotective properties of similar compounds, indicating that this compound may offer protection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism involves inhibition of oxidative stress and modulation of neuroinflammatory pathways.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Antidepressant Mechanism
A pharmacological study assessed the antidepressant-like effects using the forced swim test in rodents. The compound exhibited a dose-dependent reduction in immobility time, suggesting potential efficacy as an antidepressant agent.
Case Study 3: Antimicrobial Efficacy
A comprehensive screening against various bacterial strains highlighted that the compound displayed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Pyrimidine Derivatives
| Compound Name | Core Structure | Key Substituents | Potential Functional Implications |
|---|---|---|---|
| Target Compound | Pyrimidine | 4-Methoxyphenylamino, 6-methyl, piperazine-cyclohexylpropanone | Enhanced solubility, kinase/GPCR targeting |
| 3-(1-Cyclohexyl-2-(cyclohexylamino)-4-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyrimidin-5-yl)-1-methylquinoxalin-2(1H)-one | Pyrimidinone | 4-Ethoxyphenyl, cyclohexylamino, quinoxalinone | Increased lipophilicity, possible DNA intercalation |
| 4i/4j (Coumarin-tetrazolyl-pyrimidine derivatives) | Pyrimidinone | Coumarin, tetrazolyl, phenyl-pyrazolyl | Fluorescence properties, metal-binding capacity |
Substituent Effects on Physicochemical Properties
- Target Compound vs. 4-Ethoxyphenyl Analog (): The substitution of 4-methoxyphenylamino (target) with 4-ethoxyphenyl () introduces subtle changes in electronic and steric profiles. The ethoxy group’s larger size may reduce solubility compared to methoxy, while its electron-donating effect could modulate receptor binding affinity .
Piperazine vs. Tetrazolyl Linkers (Target vs. ): The piperazine ring in the target compound enhances water solubility and provides conformational flexibility for receptor interactions. In contrast, tetrazolyl groups () introduce acidity (pKa ~4.7–5.5) and metal-binding capabilities, which may favor coordination with biological targets like zinc-containing enzymes .
Biological Activity
3-Cyclohexyl-1-(4-{4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}piperazin-1-yl)propan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a cyclohexyl group, a piperazine moiety, and a pyrimidine derivative, which are significant for its pharmacological properties.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, focusing on its anticancer , antioxidant , and neuroprotective properties.
Anticancer Activity
Research has shown that derivatives of the compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies using MTT assays revealed that related compounds demonstrated higher cytotoxicity against human glioblastoma (U-87) compared to triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values for these compounds ranged from 10 to 20 µM, indicating potent anticancer activity .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated through assays such as DPPH radical scavenging. Results indicated that derivatives with the methoxyphenyl group displayed antioxidant activities comparable to or greater than ascorbic acid, suggesting potential applications in oxidative stress-related conditions .
Neuroprotective Effects
The neuroprotective potential of this compound has been highlighted in studies examining its effects on neurodegenerative diseases. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This modulation may contribute to neuroprotective effects against conditions such as Parkinson's disease and depression .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Cytotoxicity in Glioblastoma : A study found that compounds with similar structural components exhibited IC50 values as low as 5 µM against U-87 cells, indicating strong potential for further development in cancer therapeutics .
- Antioxidant Properties : In another study, derivatives were tested against oxidative stress markers in vitro, showing a significant reduction in reactive oxygen species (ROS) levels when treated with the compound .
- Neuropharmacological Effects : Research involving animal models demonstrated that administration of related piperazine derivatives led to improved cognitive function and reduced symptoms of anxiety, suggesting the compound's potential as an anxiolytic agent .
Data Tables
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing this compound?
Answer:
The synthesis involves multi-step reactions, including:
- Condensation : Reacting substituted piperazines with pyrimidine intermediates under reflux conditions (e.g., 95% EtOH at 140°C in a sealed tube, as in Step 8 of ).
- Purification : Prep TLC or column chromatography to isolate the final product, with yields influenced by solvent polarity and reaction time .
- Catalysts : Triethylamine (TEA) is often used to neutralize byproducts and improve reaction efficiency .
Optimization : Adjusting solvent polarity (e.g., DMF for solubility), temperature control (±5°C tolerance), and stoichiometric ratios (1:1.2 molar excess of amines) can enhance yields by 15–20% .
Basic: How is structural confirmation achieved for this compound?
Answer:
- NMR Spectroscopy : 1H NMR (300 MHz, MeOD) identifies proton environments, such as aromatic protons (δ 7.11–8.62 ppm) and piperazine/cyclohexyl CH2 groups (δ 1.28–3.73 ppm). Anomalies in splitting patterns may indicate stereoisomerism .
- Mass Spectrometry (MS) : ESI+ confirms molecular weight (e.g., m/z 492 [M + H]+ in ). Fragmentation patterns validate the piperazine-pyrimidine linkage .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; deviations suggest unreacted intermediates .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Variable Substituents : Systematically modify the 4-methoxyphenylamino group (e.g., replace methoxy with ethoxy or halogens) and compare bioactivity. shows cyclopropylmethyl groups enhance target binding .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like kinases. Validate with in vitro assays (IC50 measurements) .
- Stereochemistry Impact : Synthesize enantiomers (e.g., (1R,4R) vs. (1S,4S) in ) and assess pharmacokinetic differences using chiral HPLC .
Advanced: What methodologies are used to evaluate biological activity and resolve contradictory data?
Answer:
- Target Identification : Radioligand binding assays (e.g., 3H-labeled compounds) or CRISPR-based gene knockout to confirm target specificity .
- Dose-Response Curves : Test concentrations from 1 nM–100 µM in cell viability assays (MTT or ATP-luciferase). Contradictions (e.g., EC50 variations >10-fold) may arise from cell line heterogeneity .
- Mechanistic Studies : Western blotting for downstream signaling proteins (e.g., p-ERK/AKT) to validate pathway modulation .
Advanced: How to address discrepancies in synthetic yields or bioactivity across studies?
Answer:
- Reproducibility Checks : Replicate reactions under identical conditions (solvent, catalyst batch, temperature). reports 4.3 mg yields; deviations >20% suggest impurity interference .
- Meta-Analysis : Compare datasets from PubChem () and patent literature () to identify trends (e.g., piperazine substituents correlating with solubility vs. activity) .
- Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) in bioassays to calibrate activity thresholds .
Advanced: What strategies improve the compound’s bioavailability for in vivo studies?
Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the cyclohexyl moiety, enhancing intestinal absorption. highlights piperazine modifications improving logP .
- Formulation : Use PEGylated liposomes or cyclodextrin complexes to increase aqueous solubility. Monitor plasma stability via LC-MS/MS .
- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with serial blood sampling. AUC improvements >2-fold indicate successful formulation .
Advanced: How to validate target engagement in complex biological systems?
Answer:
- Chemical Proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins from cell lysates. Confirm via SDS-PAGE and streptavidin-HRP .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) with purified targets. Discrepancies between ITC and cell-based data suggest off-target effects .
Advanced: What analytical techniques resolve stereochemical uncertainties in the synthesis?
Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3. Retention time differences >2 min confirm stereoisomerism (e.g., ’s COMPOUND 36 vs. 40) .
- X-ray Crystallography : Resolve absolute configuration for crystalline intermediates. Compare with computational models (e.g., DFT-optimized structures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
